(-)-3,4-Dihydro-3-hydroxy-8-methoxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione
Overview
Description
The compound is a derivative of anthracene . Anthracene is a solid polycyclic aromatic hydrocarbon (PAH) of formula C14H10, consisting of three fused benzene rings .
Synthesis Analysis
The synthesis of anthracene derivatives often involves Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and more recently, metal-catalyzed reactions .Molecular Structure Analysis
Anthracene derivatives often have a planar structure due to the conjugation of the π electrons across the three fused benzene rings . The exact structure of your compound would depend on the positions and nature of the substituents.Scientific Research Applications
Metabolic Transformations and Biological Interactions
Research has identified the transformation pathways and biological interactions of compounds structurally related to (-)-3,4-Dihydro-3-hydroxy-8-methoxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione. For instance, the metabolism of polycyclic hydrocarbons, including benz(a)anthracene derivatives, by mouse embryo cell cultures and rat-liver preparations has been extensively studied, revealing the formation of hydroxymethyl derivatives, dihydrodiols, and carboxylic acids from these compounds. These studies highlight the enzymatic conversion of such hydrocarbons into metabolites with different biological activities (Sims, 1970; Grover, Marquardt, & Sims, 1976).
Structural and Chemical Analysis
The structural and chemical analyses of related compounds have provided insights into their reactivity and potential biological implications. For example, the study of rac-Hatomarubigin C, a compound with a similar benz(a)anthracene backbone, elucidates the molecular structure and highlights the presence of intramolecular hydrogen bonds and π-stacked dimers in its crystalline form, which could influence its biological interactions (Larsen et al., 2006).
Implications for Cancer Research
The transformation of related polycyclic hydrocarbons into dihydrodiols and their subsequent interactions at a cellular level have been linked to mechanisms of carcinogenesis. Studies on non-K-region dihydrodiols derived from similar hydrocarbons have emphasized their role in malignant transformation, supporting the critical role of metabolic activation in the carcinogenic potential of polycyclic hydrocarbons (Marquardt, Grover, & Sims, 1976).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-hydroxy-8-methoxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-20(24)8-10-6-7-12-17(15(10)13(21)9-20)19(23)11-4-3-5-14(25-2)16(11)18(12)22/h3-7,24H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLGWJORNHETKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922473 | |
Record name | 3-Hydroxy-8-methoxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80922473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-3,4-Dihydro-3-hydroxy-8-methoxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione | |
CAS RN |
117620-87-8 | |
Record name | MM 47755 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117620878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-8-methoxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80922473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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